molecular formula C18H19ClO B12154507 4-[1-(4-Chlorophenyl)cyclohexyl]phenol

4-[1-(4-Chlorophenyl)cyclohexyl]phenol

Katalognummer: B12154507
Molekulargewicht: 286.8 g/mol
InChI-Schlüssel: BMWFIVRSEYNWDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[1-(4-Chlorophenyl)cyclohexyl]phenol is an organic compound characterized by the presence of a phenol group attached to a cyclohexyl ring, which is further substituted with a 4-chlorophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-Chlorophenyl)cyclohexyl]phenol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Selection of Reagents: High-purity reagents are chosen to minimize impurities.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

4-[1-(4-Chlorophenyl)cyclohexyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and hydrocarbons.

    Substitution: Halogenated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

4-[1-(4-Chlorophenyl)cyclohexyl]phenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 4-[1-(4-Chlorophenyl)cyclohexyl]phenol involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-[1-(4-Bromophenyl)cyclohexyl]phenol: Similar structure but with a bromine atom instead of chlorine.

    4-[1-(4-Methylphenyl)cyclohexyl]phenol: Similar structure but with a methyl group instead of chlorine.

Uniqueness

4-[1-(4-Chlorophenyl)cyclohexyl]phenol is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity compared to its analogs .

Eigenschaften

Molekularformel

C18H19ClO

Molekulargewicht

286.8 g/mol

IUPAC-Name

4-[1-(4-chlorophenyl)cyclohexyl]phenol

InChI

InChI=1S/C18H19ClO/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15/h4-11,20H,1-3,12-13H2

InChI-Schlüssel

BMWFIVRSEYNWDF-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(CC1)(C2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.